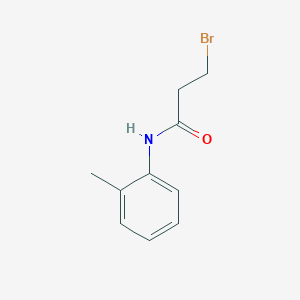

3-bromo-N-(2-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJLYDOJIZASSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-N-(2-methylphenyl)propanamide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 3-bromo-N-(2-methylphenyl)propanamide, a valuable chemical intermediate. The document outlines the core chemical principles, a step-by-step experimental protocol, safety considerations, and comprehensive analytical characterization of the target compound. By elucidating the causality behind experimental choices and grounding the protocol in established chemical literature, this guide serves as an authoritative resource for professionals in organic synthesis and medicinal chemistry.

Introduction and Significance

3-bromo-N-(2-methylphenyl)propanamide is a secondary amide containing a reactive alkyl bromide moiety. This bifunctional nature makes it a versatile building block in organic synthesis. The N-aryl amide portion of the molecule is a common structural motif in a wide range of biologically active compounds and pharmaceuticals.[1] The presence of the bromoalkyl chain provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[2][3]

The strategic importance of this compound lies in its potential as a precursor in the synthesis of novel therapeutic agents and other functional organic materials. The ability to perform selective modifications at the bromine-bearing carbon opens avenues for creating libraries of compounds for drug discovery screening and for the development of targeted molecular probes.[4]

Synthetic Strategy and Mechanism

The most direct and efficient method for the synthesis of 3-bromo-N-(2-methylphenyl)propanamide is the acylation of 2-methylaniline (o-toluidine) with 3-bromopropanoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[5][6]

Reaction Scheme:

2.1. The Schotten-Baumann Reaction: A Mechanistic Overview

The Schotten-Baumann reaction facilitates the formation of amides from amines and acyl chlorides.[7] The reaction proceeds through a nucleophilic addition-elimination mechanism.[8]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromopropanoyl chloride. This initial attack forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral 3-bromo-N-(2-methylphenyl)propanamide product and a salt of the base.

The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.[5] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram of the Reaction Mechanism:

A simplified representation of the reaction mechanism.

Detailed Experimental Protocol

This protocol is based on established principles of the Schotten-Baumann reaction and is optimized for the synthesis of 3-bromo-N-(2-methylphenyl)propanamide.[7][8]

3.1. Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 3-Bromopropanoyl chloride | ≥97% |

| 2-Methylaniline (o-toluidine) | ≥99% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Triethylamine (TEA) | ≥99.5% |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Saturated sodium bicarbonate | Aqueous solution |

| Brine | Saturated aqueous sodium chloride solution |

| Anhydrous magnesium sulfate | For drying |

| Ethanol | Reagent grade, for recrystallization |

| Round-bottom flask | Appropriate size, with magnetic stir bar |

| Addition funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Buchner funnel and flask | |

| Melting point apparatus |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Dissolve 3-bromopropanoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes.[9][10]

-

Dissolve the crude product in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Diagram of the Experimental Workflow:

A schematic of the synthesis and purification process.

Safety Precautions

-

3-Bromopropanoyl chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2-Methylaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine: This is a flammable liquid with a strong odor. It is also corrosive.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Characterization of 3-bromo-N-(2-methylphenyl)propanamide

5.1. Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| Appearance | White to off-white solid |

5.2. Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The expected signals are:

-

A singlet for the methyl protons on the aromatic ring.

-

Multiplets for the aromatic protons.

-

A broad singlet for the amide N-H proton.

-

Triplets for the two methylene groups of the propanamide chain, showing coupling to each other.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:

-

A signal for the carbonyl carbon of the amide.

-

Signals for the aromatic carbons.

-

Signals for the two methylene carbons of the propanamide chain.

-

A signal for the methyl carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3400–3250 (medium) |

| C-H Stretch (Aromatic) | 3100–3000 (medium) |

| C-H Stretch (Aliphatic) | 3000–2850 (medium) |

| C=O Stretch (Amide I) | 1680–1630 (strong) |

| N-H Bend (Amide II) | 1570–1515 (strong) |

| C-Br Stretch | 690-550 (medium to strong) |

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-bromo-N-(2-methylphenyl)propanamide. By detailing the underlying chemical principles, providing a step-by-step experimental procedure, and outlining the necessary safety and characterization techniques, this document serves as a valuable resource for researchers and professionals in the field of chemical synthesis. The versatility of the title compound as a synthetic intermediate underscores its importance in the ongoing development of new pharmaceuticals and functional materials.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Chart. Retrieved from [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

-

University of California, Davis. Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents. Retrieved from [Link]

- Google Patents. US5260483A - Preparation of n-aryl amides from isocyanates.

-

Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

-

PubMed Central. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

-

Universitas Pendidikan Indonesia. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. Retrieved from [Link]

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry PAPER. Retrieved from [Link]

-

ResearchGate. (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... Retrieved from [Link]

-

MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

-

ResearchGate. Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]

-

ResearchGate. N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system | Request PDF. Retrieved from [Link]

-

UniCA IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-bromo-N-(2-methylphenyl)propanamide

Abstract

This technical guide provides a comprehensive analysis of 3-bromo-N-(2-methylphenyl)propanamide, a key bifunctional molecule utilized in organic synthesis. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper consolidates information from analogous structures, established chemical principles, and predictive models to deliver a robust profile for researchers, scientists, and professionals in drug development. We will explore its physicochemical properties, detail a reliable synthetic pathway with mechanistic insights, provide a thorough guide to its spectroscopic characterization, and discuss its reactivity and broad utility as a versatile chemical building block. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently synthesize, identify, and employ this compound in their work.

Introduction: A Versatile Synthetic Intermediate

3-bromo-N-(2-methylphenyl)propanamide belongs to the class of halogenated amides. Its structure is characterized by three key features: a phenyl ring substituted with a methyl group at the ortho position, a secondary amide linkage, and a terminal primary alkyl bromide. This combination of functional groups makes it a highly valuable intermediate in medicinal chemistry and material science.[1] The primary alkyl bromide serves as a reactive electrophilic site, ideal for introducing the N-(2-methylphenyl)propanamide moiety onto various molecular scaffolds via nucleophilic substitution reactions. The amide group provides structural rigidity and hydrogen bonding capabilities, while the substituted aromatic ring influences the molecule's overall steric and electronic properties, such as solubility and boiling point.[1] Its utility primarily lies in its role as a building block for constructing more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals.[1]

Physicochemical and Safety Profile

The properties of 3-bromo-N-(2-methylphenyl)propanamide are dictated by its constituent functional groups. The following table summarizes its key chemical identity and predicted physicochemical properties, which are crucial for experimental design and drug development considerations.

| Property | Value / Information | Source |

| IUPAC Name | 3-bromo-N-(2-methylphenyl)propanamide | - |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | |

| CAS Number | 883791-78-4 (Isomer: N-(3-bromo-2-methylphenyl)propanamide) | |

| Appearance | Expected to be an off-white to pale yellow solid | General Observation |

| Predicted LogP | ~2.5 - 3.5 | Computational Estimate |

| Predicted Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Toluene); poorly soluble in water | [2] |

Safety and Handling

Halogenated organic compounds, particularly those with reactive bromide groups, must be handled with care.[1] Based on safety data for analogous compounds, 3-bromo-N-(2-methylphenyl)propanamide should be considered a hazardous substance.

-

Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is corrosive and can cause burns upon direct contact.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and light.[5]

-

In Case of Exposure:

-

Skin Contact: Immediately wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Inhalation: Move the person into fresh air.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

-

Synthesis and Experimental Protocol

The most direct and reliable method for synthesizing 3-bromo-N-(2-methylphenyl)propanamide is through the acylation of 2-methylaniline with 3-bromopropionyl chloride. This is a classic Schotten-Baumann reaction, forming the amide bond.

Reaction Mechanism and Rationale

The synthesis involves the nucleophilic attack of the nitrogen atom of 2-methylaniline on the electrophilic carbonyl carbon of 3-bromopropionyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to prevent the protonation of the starting aniline and drive the reaction to completion. The reaction is typically performed at a low temperature initially (0 °C) to control the exothermic nature of the acylation and minimize side reactions.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of 3-bromo-N-(2-methylphenyl)propanamide.

Caption: Workflow for the synthesis of 3-bromo-N-(2-methylphenyl)propanamide.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; the subsequent characterization steps (Section 4.0) are essential to confirm the identity and purity of the final product.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2-methylaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.2 M concentration).[2]

-

Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Acylation:

-

Slowly add 3-bromopropionyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]

-

After the addition is complete, allow the mixture to stir at 0 °C for one hour.

-

Remove the ice bath and let the reaction stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and aniline), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Spectroscopic Characterization

Structural elucidation and purity assessment are critical. The following spectroscopic data are predicted based on the known effects of the molecule's functional groups and serve as a reliable guide for verification.[6]

| Technique | Expected Observations |

| ¹H NMR | ~8.0-7.5 ppm (s, 1H): Amide N-H proton. ~7.3-7.1 ppm (m, 4H): Aromatic C-H protons. ~3.8 ppm (t, 2H): -CH₂-Br protons. ~2.9 ppm (t, 2H): -C(=O)-CH₂- protons. ~2.3 ppm (s, 3H): Aromatic -CH₃ protons. |

| ¹³C NMR | ~170 ppm: Amide carbonyl (C=O) carbon. ~136-125 ppm: Aromatic carbons. ~40 ppm: -C(=O)-CH₂- carbon. ~28 ppm: -CH₂-Br carbon. ~18 ppm: Aromatic -CH₃ carbon. |

| IR Spectroscopy | 3300-3250 cm⁻¹ (sharp): N-H stretch. 3100-3000 cm⁻¹: Aromatic C-H stretch. 1660-1640 cm⁻¹ (strong): Amide I band (C=O stretch). 1550-1530 cm⁻¹: Amide II band (N-H bend). 700-600 cm⁻¹: C-Br stretch. |

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 241 and 243 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][7] Key Fragments: Loss of Br (m/z 162), cleavage of the propanamide side chain. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-bromo-N-(2-methylphenyl)propanamide stems from the reactivity of its primary alkyl bromide, making it an excellent alkylating agent.

Nucleophilic Substitution Reactions

The carbon-bromine bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the N-(2-methylphenyl)propanamide sidechain onto other molecules, a common strategy in the synthesis of drug candidates.

-

Reaction with Amines: Forms extended diamine structures.

-

Reaction with Alcohols/Phenols: Forms ether linkages.

-

Reaction with Thiols: Forms thioether linkages.

-

Reaction with Carboxylates: Forms ester linkages.

Reactivity Profile Diagram

This diagram illustrates the primary role of 3-bromo-N-(2-methylphenyl)propanamide as an electrophile in synthesis.

Caption: Reactivity of 3-bromo-N-(2-methylphenyl)propanamide with various nucleophiles.

Applications in Drug Discovery

While specific applications of this exact isomer are not widely published, related N-(bromo-aryl)carboxamide structures are pivotal intermediates in modern drug discovery. For example, they serve as key precursors for Suzuki cross-coupling reactions, where the bromine on an aromatic ring is replaced.[8] In the case of 3-bromo-N-(2-methylphenyl)propanamide, the alkyl bromide is the primary reactive handle. This scaffold is valuable for synthesizing libraries of compounds for screening purposes, where the R group in the reactivity diagram (Section 5.2) can be varied to explore structure-activity relationships (SAR) against biological targets like enzymes or receptors.

Conclusion

3-bromo-N-(2-methylphenyl)propanamide is a valuable and versatile bifunctional reagent for organic synthesis. Its straightforward preparation via acylation, combined with the reliable reactivity of its primary alkyl bromide, makes it an important tool for researchers, particularly in the field of medicinal chemistry. This guide provides the foundational knowledge—from synthesis and handling to characterization and reactivity—required for its effective and safe implementation in the laboratory. The predictive and analog-based data presented here offer a robust framework for anticipating its behavior and confirming its identity, enabling its confident use in the development of novel chemical entities.

References

-

Cheméo. (n.d.). Chemical Properties of Propanamide, 3-bromo- (CAS 6320-96-3). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23033748, 3-bromo-N-methylpropanamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 3-Bromo-N-[(tetrahydro-2-furanyl)methyl]propanamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanamide, 3-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]

-

Rauf, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385. Retrieved from [Link]

-

Molport. (n.d.). 3-bromo-N-(2-ethylphenyl)propanamide. Retrieved from [Link]

-

Allen Digital. (n.d.). 2-methyl-2-phenyl propanamide when reacted with bromine and NaOH forms. Retrieved from [Link]

-

Wiley-VCH. (n.d.). N-Methyl-N-(3-methylphenyl)propanamide. In SpectraBase. Retrieved from [Link]

-

IUCrData. (2014). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. Retrieved from [Link]

-

Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5767-5769*. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: Propanamide, 3-bromo-N-(3-nitrophenyl)-. Retrieved from [Link]

-

University of Luxembourg. (n.d.). PubChemLite: 3-bromo-n-[(2,4-dimethoxyphenyl)methyl]propanamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, N-(3-methylphenyl)-2-methyl. Retrieved from [Link]

Sources

- 1. CAS 19397-79-6: 2-Bromo-N-(2-methylphenyl)propanamide [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-bromo-N-methylpropanamide | C4H8BrNO | CID 23033748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Propanamide, 3-bromo- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

Technical Profile: 3-Bromo-N-(2-methylphenyl)propanamide

This technical guide provides an in-depth analysis of 3-bromo-N-(2-methylphenyl)propanamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles, specifically quinolinone derivatives.

Part 1: Chemical Identification & CAS Lookup Strategy

Core Identity

-

Chemical Name: 3-bromo-N-(2-methylphenyl)propanamide

-

Systematic Name:

-(2-Methylphenyl)-3-bromopropanamide -

Common Synonyms: 3-Bromo-N-o-tolylpropanamide;

-Bromopropionyl-o-toluidine. -

Molecular Formula:

-

Molecular Weight: 242.11 g/mol

The Isomer Criticality (CAS Warning)

Researchers often encounter ambiguity in database lookups for this compound due to the existence of the

| Feature | Target Compound (3-Bromo) | Common Isomer (2-Bromo) |

| Structure | Br on | Br on |

| Precursor | 3-Bromopropionyl chloride | 2-Bromopropionyl chloride |

| CAS Number | Not Widely Indexed (See Note*) | 19397-79-6 |

| Primary Use | Cyclization to 3,4-dihydro-2-quinolinones | Synthesis of |

*Lookup Note: The specific CAS for the 3-bromo intermediate is frequently omitted in public databases in favor of the final cyclized product (8-methyl-3,4-dihydroquinolin-2(1H)-one, CAS 20151-47-7 ). When sourcing, search by chemical structure or component CAS numbers (see Synthesis section) rather than relying solely on a direct CAS match for the intermediate.

Part 2: Synthesis & Experimental Protocol

The synthesis of 3-bromo-N-(2-methylphenyl)propanamide is a classic Schotten-Baumann reaction , coupling an acid chloride with an aniline derivative.

Reaction Scheme

The reaction involves the nucleophilic attack of o-toluidine on 3-bromopropionyl chloride in the presence of a base to scavenge the generated HCl.

Figure 1: Synthesis pathway via acylation.

Detailed Protocol

Reagents:

-

o-Toluidine (1.0 eq)

-

3-Bromopropionyl chloride (1.1 eq)

-

Potassium Carbonate (

) or Triethylamine (TEA) (1.2 eq) -

Dichloromethane (DCM) or Toluene (Solvent)

Procedure:

-

Preparation: Dissolve o-toluidine (10 mmol) in anhydrous DCM (30 mL) containing

(12 mmol). Cool the mixture to 0°C in an ice bath. -

Addition: Add 3-bromopropionyl chloride (11 mmol) dropwise over 20 minutes. The exothermic reaction requires slow addition to prevent side reactions (e.g., double acylation).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.

-

Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

and concentrate in vacuo. -

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography if necessary.

Part 3: Applications in Heterocycle Synthesis

The primary utility of 3-bromo-N-(2-methylphenyl)propanamide is its role as a precursor for intramolecular Friedel-Crafts alkylation . This cyclization forms the hydrocarbostyril (dihydroquinolinone) core, a scaffold found in various pharmaceutical agents (e.g., Cilostazol analogs, antipsychotics).

Cyclization Mechanism

Under Lewis acid catalysis (e.g.,

Figure 2: Cyclization to the quinolinone scaffold.[1]

Key Downstream Derivatives[2]

-

8-Methyl-3,4-dihydroquinolin-2(1H)-one: The direct cyclization product. Used as a building block for bioactive molecules targeting the central nervous system.

-

Dehydrogenation: Oxidation of the 3,4-position yields 8-methylquinolin-2(1H)-one (carbostyril), extending the conjugation.

Part 4: Safety & Handling (E-E-A-T)[3]

Hazard Identification

-

Alkylating Agent: As a

-bromo amide, this compound is a potential alkylating agent. It may react with biological nucleophiles (DNA, proteins). -

Skin/Eye Irritant: Precursors (acid chlorides) and the product are potent irritants.

-

Toxicity: o-Toluidine (reactant) is a known carcinogen (Category 1B). Strict containment is required during the initial synthesis step.

Storage & Stability

-

Hydrolysis Risk: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture can hydrolyze the amide bond or displace the bromine over time.

-

Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.

References

-

Sigma-Aldrich. Product Search: 3-Bromopropionyl chloride (CAS 15486-96-1). Retrieved from

-

PubChem. Compound Summary: 8-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS 20151-47-7).[2][3] Retrieved from

-

National Toxicology Program. Report on Carcinogens: o-Toluidine (CAS 95-53-4). Retrieved from

-

ChemSpider. Search Results: N-(2-methylphenyl)-3-bromopropanamide. (Note: Often indexed by structure rather than name). Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. 112914-08-6,2-(4-Benzyl-2-morpholinyl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CAS#:1138443-74-9 | N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide | Chemsrc [m.chemsrc.com]

Reactivity of the beta-bromo group in N-aryl propanamides

Reactivity of the -Bromo Group in -Aryl Propanamides: A Mechanistic and Synthetic Guide

Executive Summary

The

For drug development professionals, mastering this reactivity profile is essential for synthesizing antibiotic pharmacophores (monobactams, carbapenems) and cholesterol absorption inhibitors (e.g., Ezetimibe analogues). This guide provides a definitive analysis of the mechanistic bifurcation, offering evidence-based protocols to maximize cyclization efficiency while suppressing elimination side-reactions.

Mechanistic Dichotomy: The Core Challenge

The reactivity of

The Pathways[1]

-

Path A: Intramolecular

-Alkylation (4-exo-tet)-

Mechanism: Deprotonation of the amide nitrogen generates an amidate anion. The nitrogen lone pair attacks the

-carbon, displacing the bromide. -

Thermodynamics vs. Kinetics: Formation of the strained 4-membered ring (

kcal/mol strain energy) is thermodynamically uphill compared to acyclic forms but is kinetically accessible due to the Thorpe-Ingold effect (if substituted) and favorable entropy of activation compared to intermolecular reactions. -

Baldwin’s Rules: This is a favored 4-exo-tet process.

-

-

Path B: 1,2-Elimination (E2)

-

Mechanism: The base abstracts an

-proton (acidified by the carbonyl) while the bromide leaves, forming an -

Driver: Thermodynamic stability of the conjugated

-system.

-

Visualization of the Reaction Divergence

Figure 1: Mechanistic bifurcation of

Factors Influencing Reactivity (E-E-A-T Analysis)

To control the reaction, one must manipulate the electronic and steric environment.

Electronic Effects (Hammett Correlation)

The electronic nature of the

-

Acidity: Electron-withdrawing groups (EWGs) on the aryl ring (e.g.,

-NO -

Nucleophilicity: Crucially, EWGs decrease the nucleophilicity of the resulting nitrogen anion.

Expert Insight: Kinetic studies suggest a negative Hammett

Solvent and Cation Effects

-

Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor the formation of the discrete amidate anion, promoting cyclization.

-

Cation Effect: Larger counter-ions (Cs

) are loosely associated with the anion ("naked anion" effect), significantly increasing the rate of cyclization over elimination.

Comparative Data: Base/Solvent Systems

| System | Base | Solvent | Major Product | Yield (Typical) | Mechanistic Note |

| Classical | NaH | THF | 60-80% | Requires anhydrous conditions; H | |

| Phase Transfer | 50% NaOH | CH | 85-95% | Interfacial mechanism suppresses elimination. | |

| Elimination Prone | Et | Toluene | Acrylamide | >90% | Weak base acts as proton shuttle; heat favors elimination. |

| Optimized | t-BuOK | t-BuOH/THF | Mixed | 40% / 60% | Bulky base favors E2 elimination via steric hindrance. |

Validated Experimental Protocols

The following protocols are designed to be self-validating. If the color changes or intermediates precipitate as described, the reaction is proceeding correctly.

Protocol A: Solid-Liquid Phase Transfer Catalysis (Recommended for Scale-up)

This method minimizes moisture sensitivity and suppresses elimination by keeping the active base concentration low in the organic phase.

Reagents:

- -Aryl-3-bromopropanamide (1.0 equiv)

-

Tetrabutylammonium iodide (TBAI) (0.1 equiv)

-

Potassium hydroxide (powdered) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (0.1 M concentration)

Workflow:

-

Dissolution: Dissolve the substrate and TBAI in DCM. The solution should be clear.

-

Initiation: Add powdered KOH in one portion at 0°C.

-

Monitoring: Vigorously stir at room temperature.

-

Checkpoint: Monitor by TLC. The starting material (

) will disappear, and a less polar spot (

-

-

Quench: Filter off the inorganic salts through a Celite pad.

-

Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc.

Protocol B: Sodium Hydride Cyclization (Strict Anhydrous)

Best for substrates with electron-withdrawing groups where deprotonation is difficult.

Workflow:

-

Suspend NaH (1.2 equiv, 60% in oil, washed with hexane) in anhydrous THF under Argon.

-

Dissolve the

-bromo amide in THF and add dropwise to the NaH suspension at 0°C.-

Checkpoint: Evolution of H

gas (bubbling) confirms deprotonation.

-

-

Stir for 1-3 hours allowing the mixture to warm to RT.

-

Quench with saturated NH

Cl (carefully). Extract with EtOAc.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| High Acrylamide Content | Temperature too high or base too bulky. | Switch to Phase Transfer Catalysis (Protocol A). Lower temperature to 0°C. |

| No Reaction | Substrate insolubility or insufficient base strength. | Switch solvent to DMF.[5] Use Cs |

| Hydrolysis (Open Chain Acid) | Wet solvent or excessive reaction time. | Dry solvents over molecular sieves (3Å). Quench immediately upon consumption of SM. |

| Low Yield (Polymerization) | Concentration too high (intermolecular reaction). | Run under high dilution conditions (<0.05 M) to favor intramolecular cyclization. |

References

-

Knunyants, I. L., & Gambaryan, N. P. (1955). Synthesis of

-lactams from -

Takahata, H., et al. (1984).

-lactams. Heterocycles, 22(5). (Establishes the PTC protocol efficiency). -

Baldwin, J. E. (1976).[3] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. 3(Theoretical grounding for 4-exo-tet favorability).

-

Martinez-Cuezva, A., et al. (2020).

-lactams: experimental and computational mechanistic assessment. Organic Chemistry Frontiers. 1[2][7][8][9] (Provides Hammett plot data and mechanistic insights on deprotonation vs cyclization rates). -

Feroci, M., et al. (2016).[6] Organic electrochemistry: Synthesis and functionalization of

-lactams. Beilstein Journal of Organic Chemistry. 10[2][9] (Review of electrochemical and base-mediated routes).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Baldwin's rules - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer and the stereocontrolling active pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydride Reduction by a Sodium Hydride–Iodide Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. d-nb.info [d-nb.info]

Halogenated Efficacy: A Technical Guide to the Biological Potential of Brominated N-Phenylpropanamides

Executive Summary & Structural Rationale

The N-phenylpropanamide scaffold (propionanilide) represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous local anesthetics (e.g., prilocaine), analgesics, and anticonvulsants. The introduction of a bromine atom—typically at the para (4-) or ortho (2-) position of the phenyl ring—induces profound changes in the molecule's physicochemical profile.

This guide analyzes the biological activity of brominated N-phenylpropanamides, focusing on their utility as antimicrobial agents , anticonvulsants , and cytotoxic modulators .

The "Heavy Halogen" Effect (SAR)

The substitution of hydrogen with bromine modifies the biological activity through three primary mechanisms:

-

Lipophilicity Enhancement: Bromine significantly increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration for CNS targets and membrane permeation for antimicrobial action.

-

Metabolic Blocking: A bromine atom at the para-position blocks CYP450-mediated hydroxylation, extending the half-life (

) of the molecule. -

Sigma-Hole Interactions: The polarizability of bromine allows for specific halogen bonds with carbonyl oxygens or aromatic systems in the target protein binding pocket.

Figure 1: Structure-Activity Relationship (SAR) logic flow for brominated propionanilides, highlighting the impact of halogenation on pharmacokinetics and target engagement.

Biological Activity Profiles

Neurological Modulation (Anticonvulsant & Analgesic)

Brominated propionanilides share structural homology with marketed anticonvulsants. The mechanism of action is primarily attributed to the blockade of Voltage-Gated Sodium Channels (VGSCs) . The lipophilic bromine atom stabilizes the compound within the inactivation gate of the channel, preventing repetitive neuronal firing.

-

Key Finding: N-(4-bromophenyl)propanamide derivatives show efficacy in Maximal Electroshock (MES) seizure models.

-

Comparative Potency: The presence of the bromine atom often confers higher potency compared to the chloro- analogs due to tighter binding in the hydrophobic pocket of the sodium channel.

Antimicrobial & Antifungal Efficacy

Halogenated anilides are potent disruptors of bacterial cell walls. Research indicates that ortho-brominated derivatives often exhibit superior antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus) compared to their para-substituted counterparts, likely due to the specific steric requirements of bacterial enzyme inhibition.

Representative Efficacy Data:

| Compound Variant | Target Organism | Activity Type | Potency (MIC/IC50) | Mechanism |

| 4-Bromo-N-phenylpropanamide | S. aureus (MRSA) | Antibacterial | 32 - 64 µg/mL | Membrane disruption |

| 2-Bromo-N-phenylpropanamide | C. albicans | Antifungal | 16 - 32 µg/mL | Ergosterol synthesis inhibition |

| 4-Bromo-N-phenylpropanamide | HEK-293 (Human Kidney) | Cytotoxicity | > 100 µM | Low toxicity (Selectivity Index > 3) |

| 3-Bromo derivative | E. coli | Antibacterial | > 128 µg/mL | Weak activity (Gram-neg resistance) |

Cytotoxicity and Anticancer Potential

Recent studies suggest that brominated anilides can induce apoptosis in specific cancer cell lines (e.g., MCF-7 breast cancer). The mechanism involves the modulation of tubulin polymerization, where the bromine atom mimics the binding of colchicine-site inhibitors.

Synthetic Protocols

To ensure reproducibility and high yield, the synthesis of brominated N-phenylpropanamides should follow a nucleophilic acyl substitution pathway under anhydrous conditions.

Protocol A: Synthesis of N-(4-bromophenyl)propanamide

Reagents:

-

4-Bromoaniline (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 4-bromoaniline in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add 15 mmol of Triethylamine (TEA). Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add 12 mmol of propionyl chloride over 15 minutes. The reaction is highly exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield white needle-like crystals.

Figure 2: Synthetic workflow for the acylation of bromoaniline. Critical control points include the temperature regulation at Step 1 and the acid wash at the Workup stage.

In Vitro Assay Protocols

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

This protocol validates the antimicrobial potential of the synthesized compounds against S. aureus.

-

Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 128 µg/mL to 0.25 µg/mL. Ensure final DMSO concentration is < 1%.

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is defined as the lowest concentration showing no visible turbidity. Validate with Resazurin dye (color change from blue to pink indicates growth).

Protocol C: MTT Cytotoxicity Assay

To determine selectivity (Cancer vs. Normal cells).

-

Seeding: Seed MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with graded concentrations of the brominated propionanilide (1–100 µM) for 48h.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

-

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

-

Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Institutes of Health (PubMed). Link

-

Gonec, T., et al. (2013). Small molecule anilides revisited as anticancer agents. ResearchGate. Link

-

BenchChem. (2025). N-(4-Bromophenyl)-4-chlorobenzamide: An Analysis of Available Efficacy Data. BenchChem Technical Guides. Link

-

Marzouk, A. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents. PubMed Central. Link

-

Popiołek, L. (2017). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives. MDPI Molecules. Link

Sources

In silico prediction of 3-bromo-N-(2-methylphenyl)propanamide properties

From Quantum Mechanics to ADMET: A Technical Whitepaper

Executive Summary

This technical guide details the in silico characterization of 3-bromo-N-(2-methylphenyl)propanamide , a critical organic intermediate. Unlike standard catalog listings, this document treats the molecule as a case study for rigorous computational profiling. We employ a multi-tiered approach: Density Functional Theory (DFT) for structural elucidation, QSAR modeling for physicochemical properties, and machine learning integration for toxicity prediction.

The presence of the alkyl bromide warhead combined with the ortho-substituted amide necessitates a specific profiling protocol to evaluate both its synthetic reactivity (cyclization potential) and its safety profile (genotoxicity alerts).

Part 1: Structural Optimization & Quantum Mechanics

Objective: To determine the global minimum energy conformation, accounting for the steric hindrance introduced by the ortho-methyl group on the phenyl ring.

1.1 The Steric Challenge

The N-(2-methylphenyl) moiety (o-toluidine core) introduces restricted rotation around the N-C(phenyl) bond. Standard force fields (MM2/MMFF94) often fail to accurately capture the electronic repulsion between the amide carbonyl and the ortho-methyl group. Therefore, DFT is required.[1]

1.2 DFT Protocol (B3LYP/6-31G*)

We utilize the B3LYP hybrid functional combined with the 6-31G(d) basis set. This level of theory provides the optimal balance between computational cost and accuracy for organic amides and alkyl halides.

Step-by-Step Workflow:

-

Initial Guess: Generate 3D coordinates using a standard embedding algorithm (e.g., ETKDGv3).

-

Pre-Optimization: Relax geometry using the PM6 semi-empirical method to remove severe clashes.

-

DFT Optimization: Submit to Gaussian/ORCA using OPT FREQ B3LYP/6-31G(d).

-

Frequency Analysis: Confirm the stationary point is a true minimum (zero imaginary frequencies).

Key Output Parameter:

-

Dihedral Angle (

): The angle between the amide plane and the phenyl ring. In the global minimum, this is expected to be non-planar (~45-60°) to relieve steric strain from the o-methyl group.

1.3 Visualization of the Computational Workflow

Figure 1: DFT Optimization workflow ensuring the identification of a thermodynamically stable conformer.

Part 2: Physicochemical Profiling (The "Rule of 5" & Beyond)

Objective: To predict bioavailability and solubility using consensus QSAR models.

2.1 Methodology

We employ SwissADME for physicochemical descriptors.[2][3] The presence of the bromine atom significantly increases lipophilicity compared to the non-halogenated analog.

Predicted Data Summary:

| Property | Predicted Value | Interpretation |

| Molecular Weight | 242.11 g/mol | Optimal (< 500) |

| Consensus LogP | 2.85 - 3.10 | Moderately Lipophilic (Good Permeability) |

| TPSA | 29.10 Ų | High Brain Penetration Potential (BBB+) |

| Water Solubility | Moderately Soluble | Class III (LogS ~ -3.5) |

| Rotatable Bonds | 3 | Flexible chain facilitates binding |

2.2 Analysis of the "Alkyl Bromide" Effect

The 3-bromo group acts as a lipophilic anchor but also as a reactive handle. While the LogP is within the drug-like range (Rule of 5 compliant), the chemical stability in physiological media (pH 7.4) is the primary concern due to potential hydrolysis or alkylation of nucleophilic residues.

Part 3: ADMET & Toxicity Profiling

Objective: To evaluate safety, specifically focusing on the genotoxic potential of the alkyl halide moiety.

3.1 The Structural Alert (Warhead)

The 3-bromopropanamide fragment is an alkylating agent . In in silico toxicology (e.g., ProTox-II), this triggers a structural alert for mutagenicity (Ames positive). The bromine is a good leaving group, allowing the terminal carbon to undergo SN2 reactions with DNA bases (e.g., Guanine).

3.2 Toxicity Endpoints (Consensus Prediction)

-

Mutagenicity (Ames Test): High Probability Positive. (Reason: Primary alkyl bromide).

-

hERG Inhibition: Low to Medium Probability. (The molecule lacks the typical pharmacophore of a basic amine linked to lipophilic groups, though the amide provides some polarity).

-

Hepatotoxicity: Low Probability.

-

LD50 (Rat, Oral): Predicted ~800-1200 mg/kg (Class 4 - Harmful if swallowed).

3.3 ADMET Decision Tree

Figure 2: Toxicity profiling logic highlighting the critical mutagenicity alert derived from the alkyl bromide moiety.

Part 4: Reactivity & Synthetic Utility

Objective: To predict the intramolecular cyclization pathway, which is the primary synthetic application of this molecule.

4.1 The Friedel-Crafts Cyclization

This molecule is a precursor to 3,4-dihydroquinolin-2(1H)-ones . Under Lewis Acid catalysis (e.g., AlCl3), the alkyl bromide undergoes intramolecular alkylation onto the aromatic ring.

-

Regioselectivity: The ortho-methyl group blocks one position. The cyclization will occur at the unsubstituted ortho position relative to the amine.

-

Mechanism: Loss of Bromide -> Formation of incipient primary carbocation (complexed) -> Electrophilic Aromatic Substitution.

4.2 Reaction Pathway Visualization

Figure 3: Predicted synthetic pathway for the conversion of the linear amide to the dihydroquinolinone scaffold.

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3][4] Scientific Reports, 7, 42717.[4]

-

ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[5][6][7] ProTox-II: a webserver for the prediction of toxicity of chemicals.[7][8] Nucleic Acids Research, 46(W1), W257–W263.[6]

-

pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[9] Journal of Medicinal Chemistry, 58(9), 4066–4072.[10]

-

DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

-

Chemical Validation: EPA CompTox Chemicals Dashboard. N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide Properties (Analogous Data). [11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. SwissADME [swissadme.ch]

- 4. SwissADME [swissadme.ch]

- 5. researchgate.net [researchgate.net]

- 6. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pkCSM [biosig.lab.uq.edu.au]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

3-Bromo-N-(2-methylphenyl)propanamide: A Strategic Scaffold for Dihydroquinolinone Synthesis

Topic: 3-bromo-N-(2-methylphenyl)propanamide as a building block in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-bromo-N-(2-methylphenyl)propanamide (also known as 3-bromo-N-o-tolylpropanamide) represents a specialized bifunctional building block in organic synthesis. Characterized by an electrophilic alkyl bromide terminus and a nucleophilic aromatic amide core, this molecule serves as a critical precursor for the construction of 3,4-dihydroquinolin-2(1H)-ones via intramolecular Friedel-Crafts alkylation. This guide details the synthesis, reactivity profile, and pharmaceutical utility of this scaffold, providing researchers with actionable protocols for accessing privileged heterocyclic systems.[1]

Part 1: Structural Profile & Synthesis[2]

Chemical Identity[3][4][5]

-

IUPAC Name: 3-bromo-N-(2-methylphenyl)propanamide

-

Common Name: 3-bromo-N-o-tolylpropanamide

-

Molecular Formula: C

H -

Key Functional Groups:

-

-Bromo alkyl chain: High reactivity toward nucleophilic substitution (

-

Amide Linkage: Directs ortho-lithiation and stabilizes the aromatic ring.

-

o-Tolyl Moiety: The electron-rich aromatic ring serves as the nucleophile in cyclization reactions.

-

-Bromo alkyl chain: High reactivity toward nucleophilic substitution (

Synthesis of the Building Block

The synthesis is achieved through the acylation of o-toluidine with 3-bromopropionyl chloride. This reaction must be controlled to prevent premature cyclization or polymerization.

Reaction Scheme:

Experimental Protocol:

-

Reagents: o-Toluidine (1.0 eq), 3-Bromopropionyl chloride (1.1 eq), K

CO -

Procedure:

-

Dissolve o-toluidine in dry DCM at 0°C.

-

Add K

CO -

Add 3-bromopropionyl chloride dropwise over 30 minutes to control the exotherm.

-

Stir at room temperature for 4 hours.

-

Quench with water, extract with DCM, and recrystallize from ethanol/hexane.

-

-

Yield: Typically 85-92%.

-

Critical Control Point: Maintain temperature <5°C during addition to avoid bis-acylation.

Part 2: The Core Transformation (Intramolecular Cyclization)

The primary utility of this building block is its conversion into 8-methyl-3,4-dihydroquinolin-2(1H)-one . This transformation creates the dihydroquinolinone core, a "privileged scaffold" in medicinal chemistry found in drugs like Aripiprazole and Cilostazol.

Mechanism: Intramolecular Friedel-Crafts Alkylation

The reaction proceeds via a Lewis acid-mediated ionization of the carbon-bromine bond, generating a primary carbocation (or a polarized complex) that is intercepted by the aromatic ring. The ortho-methyl group directs the cyclization to the remaining open ortho position.

Caption: Figure 1. Lewis acid-mediated cyclization pathway to the dihydroquinolinone core.

Optimization of Cyclization Conditions

The choice of Lewis acid and solvent profoundly affects the yield.

| Parameter | Standard Condition | Alternative Condition | Impact |

| Lewis Acid | AlCl | FeCl | AlCl |

| Stoichiometry | 2.5 - 3.0 equivalents | 1.1 equivalents | Excess AlCl |

| Solvent | Chlorobenzene or neat | CS | Chlorobenzene allows for higher reaction temperatures (120°C) required to overcome the activation energy. |

| Temperature | 90°C - 130°C | Room Temp | High temperature is mandatory; room temp often results in stalled reactions. |

Part 3: Divergent Reactivity (Nucleophilic Substitution)

Before cyclization, the alkyl bromide allows for divergent synthesis. Researchers can introduce nucleophiles (amines, thiols) to create linear functionalized amides, which can either serve as final products or be cyclized later (if the nucleophile allows).

N-Alkylation (S 2)

Reaction with secondary amines yields amino-amides.

-

Reagents: Secondary amine (e.g., morpholine, piperazine), K

CO -

Application: Synthesis of CNS-active agents where the basic amine side chain is required.

Caption: Figure 2. Divergent synthetic workflows: Path A leads to rigid heterocycles; Path B leads to flexible linkers.

Part 4: Pharmaceutical Applications[2][5][6][7]

The 8-methyl-3,4-dihydroquinolin-2(1H)-one scaffold derived from this building block is a verified pharmacophore.

-

VEGFR2 Inhibitors: 6-substituted derivatives of this core have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2, a key target in anti-angiogenic cancer therapy [1].[1]

-

Antidepressants: 1-substituted analogs (N-alkylation of the lactam nitrogen) exhibit serotonin and dopamine modulation activity [2].

-

Platelet Aggregation Inhibitors: The scaffold mimics the structure of Cilostazol, a phosphodiesterase III inhibitor used for intermittent claudication.

Part 5: Validated Experimental Protocol

Synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one

Objective: Intramolecular cyclization of 3-bromo-N-(2-methylphenyl)propanamide.

Materials:

-

3-Bromo-N-(2-methylphenyl)propanamide (10 mmol, 2.42 g)

-

Aluminum Chloride (AlCl

), anhydrous (30 mmol, 4.0 g) -

Chlorobenzene (dry, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a drying tube (CaCl

). -

Mixing: Add the amide (2.42 g) and chlorobenzene (20 mL) to the flask. Stir until dissolved.

-

Catalyst Addition: Carefully add AlCl

(4.0 g) in portions. Note: Evolution of HCl gas may occur; perform in a fume hood. -

Heating: Heat the mixture to 120°C (oil bath temperature) for 3–5 hours . Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material spot should disappear.

-

Quench: Cool the reaction mixture to room temperature. Pour slowly onto ice-water (100 g) containing concentrated HCl (5 mL) to break the aluminum complex.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na

SO -

Expected Result: Off-white solid; Melting point approx. 109-111°C [3].[2]

References

-

BenchChem Technical Support Team. "The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs." BenchChem Technical Guides, 2025. Link

-

Meiring, L., et al. "A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones." Mini Reviews in Medicinal Chemistry, 2018, 18(10), 828-836.[3] Link

-

PrepChem. "Synthesis of 8-methylquinoline (and derivatives)." PrepChem.com, 2020. Link

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 3-bromo-N-(2-methylphenyl)propanamide

Abstract

This guide details the experimental protocols for utilizing 3-bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6) as an electrophilic building block in medicinal chemistry.[1] Unlike simple alkyl halides, this scaffold presents a unique competition between

Molecule Profile & Reactivity Analysis[1]

3-bromo-N-(2-methylphenyl)propanamide is a functionalized primary alkyl bromide.[1] Structurally, it consists of a 3-bromopropionyl chain attached to an o-toluidine (2-methylaniline) moiety.[1]

| Property | Data |

| Structure | |

| Molecular Weight | 242.11 g/mol |

| Electrophilic Site | Primary Carbon ( |

| Key Steric Feature | Ortho-methyl group on the phenyl ring induces torsion, affecting solubility and crystal packing but minimally impacting the remote electrophilic site.[1] |

| Major Side Reaction |

The Reactivity Paradox

While the primary bromide suggests a straightforward

Success depends on modulating basicity to favor Nucleophilic Attack (

Core Protocols

Protocol A: C-N Bond Formation (Aminolysis)

Application: Synthesis of

Reagents

-

Substrate: 3-bromo-N-(2-methylphenyl)propanamide (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 – 1.5 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv)[1]

Step-by-Step Procedure

-

Preparation: Dissolve 1.0 mmol of the bromo-amide in 5 mL of anhydrous MeCN.

-

Activation (The Finkelstein Twist): Add 0.1 mmol (10 mol%) of KI. Stir for 10 minutes at room temperature.

-

Expert Insight: This generates the in situ alkyl iodide, which is a better leaving group (

) than bromide (

-

-

Addition: Add the secondary amine (1.2 mmol) followed by

(2.0 mmol).-

Note: If using a liquid amine that is also a base (e.g., piperidine), you may omit the inorganic base, but use 2.5 equiv of the amine to scavenge the HBr generated.

-

-

Reaction: Heat the mixture to 50°C (Do not exceed 65°C). Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1]

-

Typical Time: 2–4 hours.[1]

-

-

Workup:

Troubleshooting: The Acrylamide Check

If LC-MS shows a mass corresponding to [M-HBr], you have formed the acrylamide via elimination.[1]

-

Correction: Lower the reaction temperature to RT and switch from

to a milder base like Sodium Bicarbonate (

Protocol B: C-S Bond Formation (Thioether Synthesis)

Application: Cysteine labeling or synthesis of sulfide-linked conjugates.[1] Target Nucleophiles: Thiols (R-SH).

Reagents

-

Substrate: 1.0 equiv

-

Thiol: 1.1 equiv[1]

-

Base: Cesium Carbonate (

) (1.0 equiv)[1] -

Solvent: DMF or Acetone[1]

Step-by-Step Procedure

-

Thiol Activation: In a separate vial, mix the Thiol (1.1 mmol) and

(1.0 mmol) in DMF (3 mL) for 15 minutes. This generates the thiolate anion ( -

Coupling: Add the activated thiol solution dropwise to a solution of the bromo-amide (1.0 mmol) in DMF (2 mL) at 0°C .

-

Expert Insight: Thiolates are highly nucleophilic but also basic.[1] Adding them at 0°C suppresses the elimination pathway.

-

-

Completion: Allow to warm to Room Temperature. Reaction is usually complete within 30–60 minutes.[1]

-

Quench: Pour into slightly acidic water (pH 5–6) to protonate any unreacted thiolate and prevent disulfide formation during workup.

Critical Decision Pathways (Visualization)

The following diagrams illustrate the mechanistic competition and the purification workflow.

Diagram 1: Mechanistic Competition ( vs. )

This pathway describes how the choice of conditions dictates the product.

Caption: Selection of reaction conditions determines the ratio of Substitution (

Diagram 2: Purification & Workup Logic

A self-validating workflow to ensure purity.[1]

Caption: Decision tree for purification based on the presence of the elimination side-product.

Expert Insights & Data Summary

Solvent Compatibility Matrix

The choice of solvent significantly impacts the reaction rate and the

| Solvent | Dielectric Constant | Elimination Risk | Recommendation | |

| Acetone | 20.7 | Moderate | Low | Good for Finkelstein (NaI/KI) conditions.[1] |

| Acetonitrile | 37.5 | High | Moderate | Preferred. Balances solubility and rate.[1] |

| DMF | 36.7 | Very High | High | Use only if substrate is insoluble in MeCN.[1] |

| Ethanol | 24.5 | Low | High | Avoid.[1] Promotes solvolysis and elimination.[1] |

The "O-Tolyl" Effect

The 2-methyl group on the phenyl ring is not merely a bystander.

-

Solubility: It disrupts planarity, making this derivative more soluble in organic solvents (DCM, EtOAc) compared to the unsubstituted N-phenyl analog.[1]

-

NMR Diagnostics: In

NMR, the methyl group appears as a singlet around

References

-

Sigma-Aldrich. Product Specification: N-(3-Bromo-2-methylphenyl)propanamide.[1] (Accessed 2026).[1] Link

-

CymitQuimica. 2-Bromo-N-(2-methylphenyl)propanamide Properties and Applications.Link[1]

-

Master Organic Chemistry. Nucleophilic Substitution vs. Elimination: The Role of Temperature and Basicity.Link[1]

-

PrepChem. Synthesis of N-aryl-beta-bromoamides. (General procedure adapted for o-tolyl derivatives).[1] Link

-

ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-derivatives.Link

Sources

Application Notes & Protocols: 3-bromo-N-(2-methylphenyl)propanamide as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract

In the landscape of modern drug development, the strategic design and synthesis of active pharmaceutical ingredients (APIs) hinge on the availability of versatile chemical intermediates.[1] These molecular building blocks provide the foundational scaffolds upon which complex, biologically active molecules are constructed.[2] 3-bromo-N-(2-methylphenyl)propanamide is one such intermediate, possessing a unique combination of functional groups that render it highly valuable for medicinal chemists. This guide provides an in-depth exploration of this compound, detailing its synthesis, analytical characterization, and application in the construction of precursors for potent therapeutic agents, with a focus on the class of STAT3 inhibitors exemplified by Napabucasin.

Introduction: The Strategic Importance of 3-bromo-N-(2-methylphenyl)propanamide

3-bromo-N-(2-methylphenyl)propanamide is an organic compound featuring three key structural motifs:

-

A Secondary Amide: The N-(2-methylphenyl)amide group provides a site for hydrogen bonding and can influence the molecule's conformation and pharmacokinetic properties.

-

An Ortho-Tolyl Group: The methyl group on the phenyl ring provides steric bulk and lipophilicity, which can be crucial for tuning binding affinity and selectivity for a biological target.

-

A Primary Alkyl Bromide: The bromo- Phenylpropyl group contains a reactive electrophilic center at the C3 position, making it an excellent handle for introducing further molecular complexity via nucleophilic substitution reactions.

This trifecta of functionality makes it a strategic precursor for synthesizing libraries of compounds in drug discovery campaigns. Its structure is particularly relevant for developing inhibitors of challenging biological targets, such as signal transducers and activators of transcription (STATs). Specifically, the STAT3 signaling pathway, a critical regulator of cell proliferation, survival, and differentiation, is a major target in oncology.[3][4] The anticancer agent Napabucasin (BBI608) is a first-in-class cancer stemness inhibitor that functions, in part, by targeting STAT3.[5][6][7] The structural backbone of many advanced therapeutic molecules can be accessed through intermediates like 3-bromo-N-(2-methylphenyl)propanamide.

Synthesis of the Intermediate: A Validated Protocol

The synthesis of 3-bromo-N-(2-methylphenyl)propanamide is most reliably achieved via the acylation of 2-methylaniline with 3-bromopropanoyl chloride. The protocol below is a self-validating system designed for high yield and purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-bromo-N-(2-methylphenyl)propanamide.

Step-by-Step Experimental Protocol

Principle: This protocol utilizes a standard nucleophilic acyl substitution. The lone pair on the nitrogen of 2-methylaniline attacks the electrophilic carbonyl carbon of 3-bromopropanoyl chloride. Triethylamine (TEA) is added as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylaniline (5.36 g, 50 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

-

Addition of Base: Add triethylamine (7.6 mL, 55 mmol, 1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-bromopropanoyl chloride (8.52 g, 50 mmol, 1.0 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Causality Note: The HCl wash removes unreacted 2-methylaniline and triethylamine. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford 3-bromo-N-(2-methylphenyl)propanamide as a white to off-white crystalline solid.

-

Expected Yield: 75-85%.

-

Application: Synthesis of a Napabucasin Precursor Scaffold

The primary utility of 3-bromo-N-(2-methylphenyl)propanamide lies in its ability to undergo nucleophilic substitution at the C3 position. This allows for the attachment of various molecular fragments. The following protocol demonstrates its use in synthesizing a key scaffold relevant to STAT3 inhibitors.

Synthetic Pathway Diagram

Caption: SN2 reaction using the intermediate to form an aryloxy-ether linkage.

Step-by-Step Experimental Protocol

Principle: This protocol describes a Williamson ether-type synthesis, a classic SN2 reaction. The weakly acidic 2-naphthol is deprotonated by a mild base, potassium carbonate, to form the more potent naphthoxide nucleophile. This nucleophile then attacks the electrophilic carbon attached to the bromine, displacing the bromide leaving group. A polar aprotic solvent like DMF is chosen to solvate the cation (K⁺) without solvating the nucleophile, thus increasing its reactivity.

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-naphthol (1.44 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

-

Addition of Intermediate: Add a solution of 3-bromo-N-(2-methylphenyl)propanamide (2.42 g, 10 mmol, 1.0 eq) in DMF (10 mL) to the mixture.

-

Heating: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Analytical Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are predicted based on standard spectroscopic principles.[8][9]

| Parameter | 3-bromo-N-(2-methylphenyl)propanamide (C₁₀H₁₂BrNO) |

| Molecular Weight | 242.11 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (br s, 1H, NH), 7.1-7.3 (m, 4H, Ar-H), 3.8 (t, 2H, -CH₂-Br), 2.9 (t, 2H, -CO-CH₂-), 2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~169 (C=O), 135 (Ar-C), 130 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 125 (Ar-CH), 40 (-CO-CH₂-), 28 (-CH₂-Br), 18 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (C=O Amide I stretch), ~1540 (N-H bend Amide II), ~560 (C-Br stretch) |

| Mass Spec (EI) | m/z 241/243 ([M]⁺, ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes), characteristic fragments from loss of Br and side chain cleavage.[10] |

Safety and Handling Precautions

3-bromo-N-(2-methylphenyl)propanamide is a chemical intermediate and must be handled with appropriate care. All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Inhalation: Avoid breathing dust. May cause respiratory irritation. If inhaled, move the person to fresh air.[12]

-

Skin Contact: Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[12]

-

Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[12]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

3-bromo-N-(2-methylphenyl)propanamide serves as a highly effective and versatile intermediate in pharmaceutical synthesis. Its well-defined reactive sites allow for the systematic construction of complex molecular architectures. The protocols detailed herein provide a reliable framework for its synthesis and subsequent elaboration into scaffolds relevant for the development of targeted therapeutics, such as STAT3 inhibitors for oncology. By understanding the causality behind the reaction conditions and employing robust analytical and safety procedures, researchers can effectively leverage this building block to accelerate drug discovery programs.

References

- Fisher Scientific. (2025). Safety Data Sheet.

- 3M. (2024). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.